1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene
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Overview
Description
1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene is an organic compound with a complex structure that includes methoxy groups and a diphenylallyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene can be synthesized through several methods. One common approach involves the methylation of resorcinol in weak aqueous alkali with dimethyl sulfate. Another method uses methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as dehydrating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound forms a sigma-bond with the benzene ring, generating a positively charged arenium intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: A simpler compound with similar methoxy groups but lacking the diphenylallyl moiety.
1,4-Dimethoxybenzene: Another related compound with methoxy groups in different positions on the benzene ring.
Properties
Molecular Formula |
C23H22O2 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[(E)-1,3-diphenylprop-2-enyl]-2,4-dimethoxybenzene |
InChI |
InChI=1S/C23H22O2/c1-24-20-14-16-22(23(17-20)25-2)21(19-11-7-4-8-12-19)15-13-18-9-5-3-6-10-18/h3-17,21H,1-2H3/b15-13+ |
InChI Key |
BHZZCCSOLSNRAS-FYWRMAATSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(/C=C/C2=CC=CC=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C=CC2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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